2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-14-3-8-19(15(2)11-14)27-22(29)21-18(9-10-30-21)26-23(27)31-13-20(28)25-12-16-4-6-17(24)7-5-16/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSZQQPNRXTCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and various biological activities, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20N4O2S
- Molecular Weight : 372.5 g/mol
- IUPAC Name : this compound
This compound features a thienopyrimidine core with a sulfanyl group that enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of Thienopyrimidine Core : The thienopyrimidine structure is synthesized through cyclization reactions involving thioketones and substituted anilines.
- Sulfanylation : Introduction of the sulfanyl group is achieved using thiol reagents.
- Acetamide Formation : The final step involves acylation with 4-fluorobenzylamine to yield the target compound.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated:
- Cell Proliferation Inhibition : The compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : It appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1/S checkpoint.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 25 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens:
- Bacterial Strains : Exhibited effective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Fungal Strains : Showed antifungal activity against Candida albicans.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Studies
-
In Vivo Studies : A study conducted on mice bearing tumor xenografts showed that treatment with the compound resulted in significant tumor reduction compared to control groups.
- Tumor Volume Reduction : Approximately 60% reduction in tumor volume was observed after four weeks of treatment.
- Synergistic Effects : Combination therapy studies indicated that when used alongside standard chemotherapeutic agents like doxorubicin, the compound enhanced the overall efficacy while reducing side effects.
Q & A
Q. What are the typical synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, starting with the formation of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
- Core formation : Cyclization of thiophene and pyrimidine precursors under reflux in polar solvents (e.g., ethanol or DMF) with bases like K₂CO₃ .
- Sulfanyl-acetamide coupling : Thiol-alkylation using mercapto intermediates and halogenated acetamides, typically catalyzed by triethylamine .
- Purification : Column chromatography or recrystallization to achieve >95% purity . Optimization focuses on solvent polarity (e.g., DMF for enhanced solubility), temperature control (60–100°C), and catalyst selection to maximize yields (reported 60–75%) .
Q. Which characterization techniques are essential for confirming structural integrity?
Critical techniques include:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing thienopyrimidine ring protons at δ 6.8–8.2 ppm) .
- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity .
- Thermal analysis : DSC confirms melting points (~200–220°C) and thermal stability .
Q. How should researchers design initial biological screening assays?
Prioritize in vitro assays to evaluate:
- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify mechanistic pathways .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be resolved?
Contradictions often arise from assay variability (e.g., cell line specificity or solvent effects). Strategies include:
- Dose-response normalization : Adjust for differences in compound solubility (use DMSO controls ≤0.1%) .
- Orthogonal assays : Validate results with complementary methods (e.g., apoptosis assays alongside MTT) .
- Metabolic stability testing : Liver microsome assays to rule out rapid degradation .
Q. What methodologies establish structure-activity relationships (SAR) for derivatives?
SAR studies require systematic substitution of functional groups:
- Substituent variation : Compare analogs with modified aryl (e.g., 3,5-dimethylphenyl vs. 4-fluorobenzyl) or acetamide groups .
- Bioisosteric replacement : Replace sulfanyl with selenyl or ether linkages to assess potency .
| Analog | Key Modification | Biological Impact |
|---|---|---|
| 3-(4-Chlorophenyl) derivative | Chlorine substitution | Enhanced antimicrobial activity |
| N-(2-Methylphenyl) variant | Methyl positioning | Reduced cytotoxicity in normal cells |
Q. How can molecular targets and mechanisms of action be identified?
Use integrated approaches:
- Computational docking : Predict binding to kinase domains (e.g., EGFR) using AutoDock Vina .
- Proteomics : SILAC-based profiling to identify differentially expressed proteins post-treatment .
- Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., CDK2, Aurora B) .
Q. What experimental designs are recommended for in vivo toxicity profiling?
- Acute toxicity : OECD 423 guidelines in rodents (dose escalation up to 1000 mg/kg) .
- Subchronic studies : 28-day repeated dosing with histopathology and serum biochemistry .
- Genotoxicity : Ames test and micronucleus assay to rule out mutagenicity .
Q. How do computational methods predict stability and interactions?
- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability .
- DFT calculations : Optimize geometry and calculate HOMO-LUMO gaps (B3LYP/6-31G*) to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
